molecular formula C5H4Br2N2O2 B15363176 2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid

2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B15363176
M. Wt: 283.91 g/mol
InChI Key: KJDLXOWKUWBTTQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid is a brominated derivative of imidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions, a methyl group at the 1 position, and a carboxylic acid group at the 5 position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 1,2-diketones with ammonia or primary amines under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst.

  • Modern Approaches: Recent advances have introduced more efficient methods, such as nickel-catalyzed cyclization of amido-nitriles. This method allows for the formation of disubstituted imidazoles under mild conditions, making it suitable for substrates with various functional groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives, such as esters or amides.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding aldehyde or alcohol.

  • Substitution: The bromine atoms on the imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, typically under basic or neutral conditions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Aldehydes, alcohols, and amines.

  • Substitution Products: Various substituted imidazoles and their derivatives.

Scientific Research Applications

2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

  • 1-Methylimidazole: Lacks the bromine atoms and carboxylic acid group.

  • 2,4-Dibromopyridine: Similar bromine substitution pattern but different heterocyclic structure.

  • 1H-Imidazole-4-carboxylic acid: Similar imidazole core but different substitution pattern.

Uniqueness: 2,4-Dibromo-1-methyl-1H-imidazole-5-carboxylic acid is unique due to its combination of bromine atoms and carboxylic acid group on the imidazole ring, which provides distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to biological research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C5H4Br2N2O2

Molecular Weight

283.91 g/mol

IUPAC Name

2,5-dibromo-3-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C5H4Br2N2O2/c1-9-2(4(10)11)3(6)8-5(9)7/h1H3,(H,10,11)

InChI Key

KJDLXOWKUWBTTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1Br)Br)C(=O)O

Origin of Product

United States

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